

Application Notes and Protocols for Cell Viability Assay with RC32 PROTAC

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Compound of Interest

Compound Name: *FKBP12 PROTAC RC32*

Cat. No.: *B15609543*

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1]

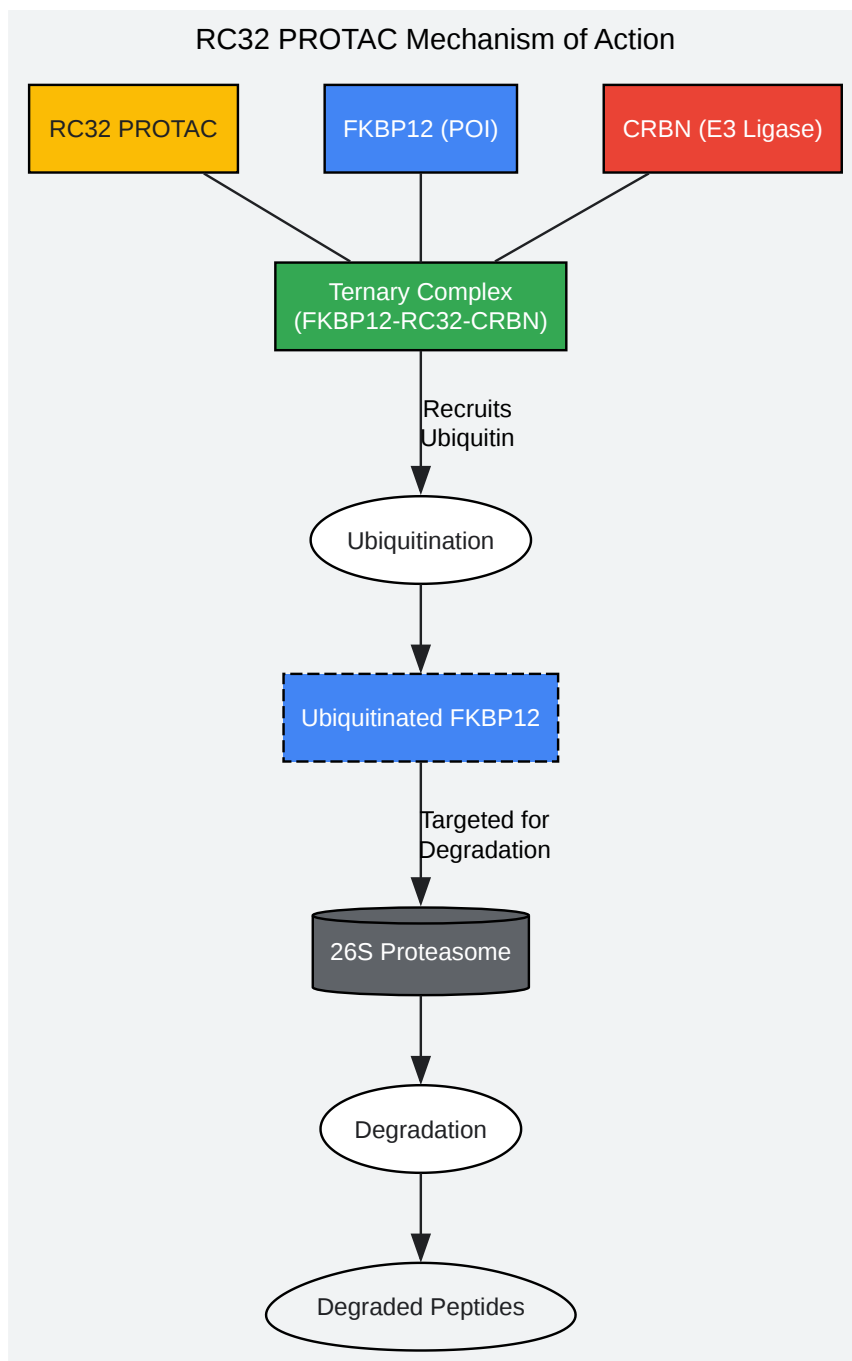
RC32 is a potent and specific PROTAC designed to degrade the FKBP12 protein.[4][5][6] It achieves this by simultaneously binding to FKBP12 via a rapamycin moiety and to the Cereblon (CRBN) E3 ubiquitin ligase via a pomalidomide ligand.[4][6] The degradation of FKBP12 has potential therapeutic applications in various diseases, including certain cancers.[7][8]

Assessing the downstream cellular consequences of target protein degradation is a critical step in the evaluation of any PROTAC. Cell viability assays are fundamental in determining the cytotoxic effects of a PROTAC and establishing its therapeutic window.[9] This document provides detailed protocols for performing a cell viability assay using the RC32 PROTAC, specifically employing the widely used CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathway of RC32 PROTAC

The mechanism of action for RC32 involves hijacking the ubiquitin-proteasome system to induce the degradation of FKBP12. The following diagram illustrates this process.

RC32 PROTAC Mechanism of Action



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Caption: RC32 PROTAC induces the degradation of FKBP12.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps to assess the effect of RC32 PROTAC on cell viability by measuring cellular ATP levels, which is an indicator of metabolically active cells.[10]

Materials:

- Cell line of interest (e.g., Jurkat)[4][5]
- RC32 PROTAC
- Complete cell culture medium
- DMSO (vehicle control)
- Opaque-walled 96-well plates[1]
- CellTiter-Glo® Luminescent Cell Viability Assay Kit[1][10]
- Multichannel pipette
- Luminometer

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium per well.
 - Include wells with medium only for background measurements.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

- Compound Treatment:
 - Prepare a serial dilution of RC32 PROTAC in complete culture medium. A suggested concentration range is 0.1 nM to 10 μ M.
 - Carefully remove the medium from the wells and add 100 μ L of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
 - Incubate for the desired treatment period (e.g., 48 or 72 hours).[10]
- Assay Procedure:
 - Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[10]
 - Add 100 μ L of CellTiter-Glo® Reagent to each well.[10]
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [10]
 - Measure the luminescence using a plate-reading luminometer.[10]

Data Analysis:

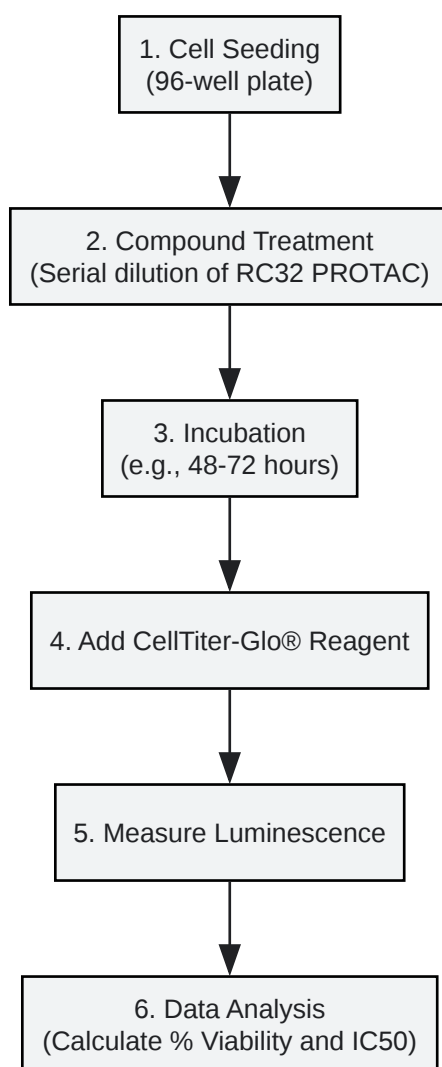
- Subtract the average background luminescence (from wells with medium only) from all experimental readings.[10]
- Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO-treated cells), which is set to 100% viability.
- Plot the percentage of cell viability against the log of the RC32 PROTAC concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow

The following diagram provides a visual representation of the key steps involved in the cell viability assay.

Cell Viability Assay Workflow

Cell Viability Assay Workflow



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